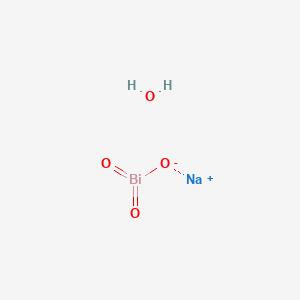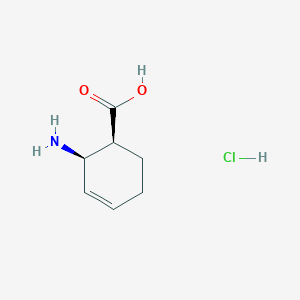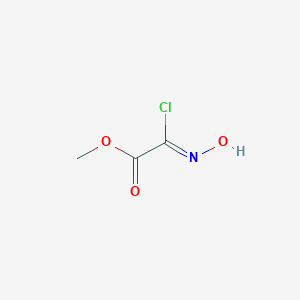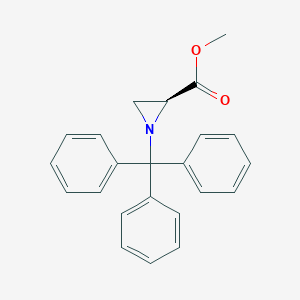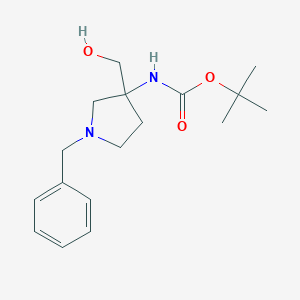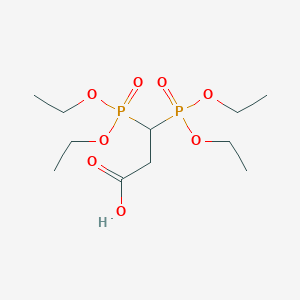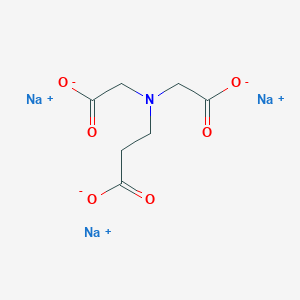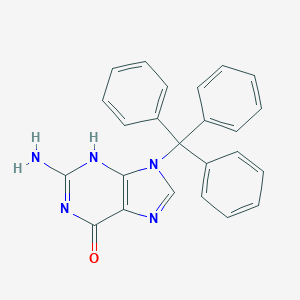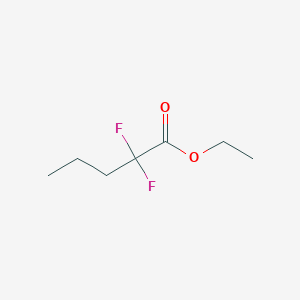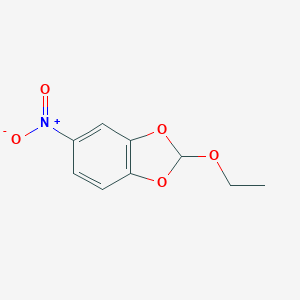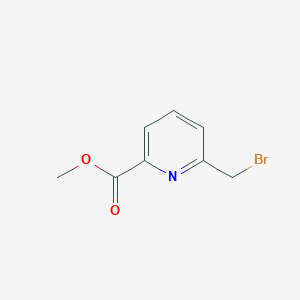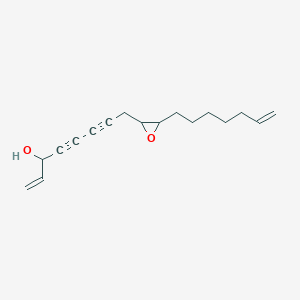![molecular formula C20H14N2O2 B141706 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- CAS No. 127784-27-4](/img/structure/B141706.png)
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and modulating the expression of various genes involved in cancer development and progression. Its antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA replication and transcription.
Biochemische Und Physiologische Effekte
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. It has been reported to have minimal effects on normal cells and tissues, while selectively targeting cancer cells. Additionally, it has been shown to have good stability and solubility, which are important factors for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- in lab experiments include its high potency, good selectivity, and low toxicity. However, its limitations include its limited availability and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For the research on 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- include investigating its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to optimize its synthesis method, improve its pharmacokinetic properties, and elucidate its mechanism of action. Furthermore, its potential use in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- can be achieved through several methods, including the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalic anhydride in the presence of sulfuric acid. Another method involves the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalimide in the presence of phosphorus oxychloride. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been reported to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been investigated for its potential use as a fluorescent probe for detecting DNA damage.
Eigenschaften
CAS-Nummer |
127784-27-4 |
|---|---|
Produktname |
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- |
Molekularformel |
C20H14N2O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2 |
InChI-Schlüssel |
SYHUJFZETSNGBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



